2-Phenacylidene-1-methylimidazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

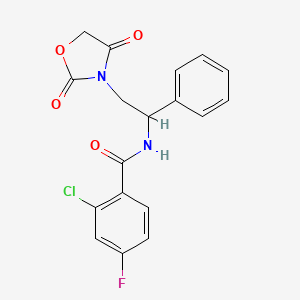

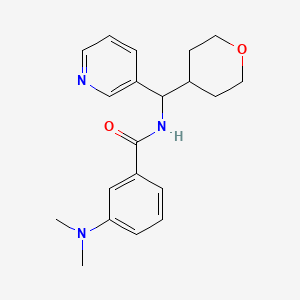

2-Phenacylidene-1-methylimidazolidine (PMID) is a synthetic compound that has been widely used in scientific research due to its unique properties. PMID is a derivative of imidazolidine, which is a five-membered heterocyclic compound containing nitrogen and carbon atoms in its ring structure. The addition of a phenacyl group to imidazolidine results in the formation of PMID, which has been shown to exhibit various biological activities.

Scientific Research Applications

Synthesis of Antithyroid Drugs

2-Phenacylidene-1-methylimidazolidine: plays a crucial role in the synthesis of methimazole , a widely used antithyroid drug . Methimazole is effective in treating hyperthyroidism by inhibiting the production of thyroid hormones. The compound serves as a key intermediate in the formation of methimazole through the reduction of 1-methylimidazolidine-2-thione derivatives.

Catalytic Synthesis of Imidazolidin-2-ones

The compound is involved in the catalytic synthesis of imidazolidin-2-ones , which are structural motifs found in pharmaceuticals, natural products, and as intermediates in organic syntheses . These structures are significant due to their presence in a variety of biologically active compounds and their utility as chiral auxiliaries for asymmetric transformations.

Development of Sustainable Chemical Processes

Research into the applications of 2-Phenacylidene-1-methylimidazolidine includes the development of more sustainable and environmentally friendly chemical processes . This involves exploring new synthetic routes and catalytic strategies to produce imidazolidin-2-ones and related compounds with reduced environmental impact.

Pharmaceutical Intermediates

As an intermediate, 2-Phenacylidene-1-methylimidazolidine contributes to the synthesis of a broad variety of complex structures found in pharmaceuticals . Its versatility allows for the transformation into multiple derivatives, which can lead to the discovery of new drugs and treatments.

Natural Alkaloid Synthesis

The compound is also significant in the synthesis of natural alkaloids . Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms and have pronounced physiological actions on humans.

Chiral Auxiliary Applications

2-Phenacylidene-1-methylimidazolidine: is used as a chiral auxiliary in asymmetric synthesis . Chiral auxiliaries are an important tool in the synthesis of enantiomerically pure compounds, which is crucial for the production of certain pharmaceuticals where the chirality of the drug molecule can affect its therapeutic effectiveness.

properties

IUPAC Name |

(2E)-2-(1-methylimidazolidin-2-ylidene)-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNZNOUQHFYJGA-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC1=CC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1CCN/C1=C\C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenacylidene-1-methylimidazolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2856624.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2856626.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B2856634.png)

![N-[1-[2-(2-Formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2856637.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea](/img/structure/B2856643.png)

![N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2856644.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide](/img/structure/B2856645.png)